Methanetetracarboxylic acid

Catalog No.
S13683066
CAS No.
193197-67-0
M.F
C5H4O8
M. Wt
192.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanetetracarboxylic acid

CAS Number

193197-67-0

Product Name

Methanetetracarboxylic acid

IUPAC Name

methanetetracarboxylic acid

Molecular Formula

C5H4O8

Molecular Weight

192.08 g/mol

InChI

InChI=1S/C5H4O8/c6-1(7)5(2(8)9,3(10)11)4(12)13/h(H,6,7)(H,8,9)(H,10,11)(H,12,13)

InChI Key

NKVMCSDLYHGDMD-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(=O)O)(C(=O)O)C(=O)O)O

Methanetetracarboxylic acid (CAS 193197-67-0) represents the structurally simplest and highest-density tetrahedral C1 tetracarboxylate scaffold [1]. While the free acid is practically unstable due to spontaneous decarboxylation, its stable derivatives—specifically sodium methanetetracarboxylate and tetraethyl methanetetracarboxylate—are the critical commercial synthons actually procured by laboratories and industry [2]. These derivatives serve as ultra-compact, tetratopic building blocks for metal-organic frameworks (MOFs), highly branched dendrimers, and specialized cross-linking agents where maximum functional group density on a single carbon node is required [2].

Attempting to substitute the methanetetracarboxylate core with larger tetrahedral linkers like adamantane-1,3,5,7-tetracarboxylic acid (H4ATC) or methanetetrabenzoic acid (H4MTB) drastically alters the spatial dimensions and pore sizes of the resulting coordination polymers, often eliminating the desired ultra-microporosity required for selective gas separation [1]. Furthermore, buyers cannot procure the free methanetetracarboxylic acid for direct use due to its rapid decomposition; successful procurement and synthesis workflows must instead specify the tetraethyl ester or the sodium salt, which provide the stable C(COO-)4 tetraanion core necessary for downstream complexation without the risk of premature decarboxylation [2].

Maximum Carboxylate Density for Ultra-Compact Coordination

Methanetetracarboxylate provides the theoretical maximum density of carboxylate groups on a single carbon atom, acting as an extremely compact tetratopic linker. Compared to the common rigid tetrahedral linker adamantane-1,3,5,7-tetracarboxylic acid (H4ATC), the methanetetracarboxylate core offers a significantly higher functional density, enabling the construction of MOFs with uniquely tight diamondoid networks that extended linkers cannot replicate [1].

Evidence DimensionCarboxylate-to-backbone carbon ratio
Target Compound Data4:1 (4 carboxylates per 1 central carbon)
Comparator Or BaselineAdamantane-1,3,5,7-tetracarboxylic acid (4:10 ratio)
Quantified Difference10-fold higher carboxylate-to-core carbon density
ConditionsStructural analysis of tetratopic MOF linkers

Buyers designing ultra-microporous materials or high-charge-density dendrimers must select this core to minimize the spatial footprint of the organic linker.

Precursor Stability and Procurement Feasibility

The free methanetetracarboxylic acid is highly unstable and undergoes rapid decarboxylation, making it unsuitable for direct procurement or storage. However, its sodium salt (Na4C(CO2)4) and tetraethyl ester are highly stable and easily handled. The sodium salt can be efficiently generated and remains stable even at elevated temperatures during synthesis [1]. This stark contrast in stability dictates that industrial and laboratory buyers must procure the ester or salt forms to successfully utilize the C1 tetracarboxylate scaffold.

Evidence DimensionThermal and ambient stability
Target Compound DataStable at >60 °C (Sodium salt / Tetraethyl ester)
Comparator Or BaselineFree methanetetracarboxylic acid (Spontaneous decarboxylation at ambient conditions)
Quantified DifferenceTransition from non-isolable to commercially stable synthon
ConditionsAmbient storage and aqueous basic conditions (pH 10, 60 °C)

Dictates the exact chemical form a buyer must procure (ester or salt) to avoid complete material loss during shipping and handling.

One-Step Synthetic Accessibility from Commercial Polyols

Unlike complex extended tetrahedral linkers (e.g., methanetetrabenzoic acid) which require multi-step cross-coupling or Grignard reactions to assemble, the methanetetracarboxylate core can be accessed directly from a cheap, abundant precursor. The quantitative conversion of pentaerythritol via palladium-catalyzed aerobic oxidation provides the tetra-sodium salt in a single step [1]. This processability advantage makes the methanetetracarboxylate scaffold highly attractive for scalable material synthesis.

Evidence DimensionSynthetic steps to final tetracarboxylate core
Target Compound Data1 step (Pd-catalyzed oxidation of pentaerythritol)
Comparator Or BaselineMethanetetrabenzoic acid (H4MTB) (Multi-step synthesis)
Quantified DifferenceElimination of multiple intermediate isolation steps
ConditionsAqueous NaOH, Pd catalyst, O2 atmosphere, 60 °C

Significantly reduces the cost and complexity of scaling up the production of tetrahedral node materials.

Ultra-Microporous Metal-Organic Frameworks (MOFs)

Utilizing the sodium salt to form extremely compact, diamondoid coordination networks where larger linkers like H4ATC would yield pores too large for selective small-molecule gas separation [1].

High-Density Dendrimer Cores

Employing tetraethyl methanetetracarboxylate as a central quaternary hub for synthesizing highly branched, low-molecular-weight dendrimers and star polymers [2].

Advanced Cross-Linking Agents

Using the ester or salt derivatives to introduce highly localized, tetravalent cross-linking points in polymer matrices, maximizing cross-link density without adding bulky hydrocarbon mass [2].

XLogP3

-1.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

191.99061708 g/mol

Monoisotopic Mass

191.99061708 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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